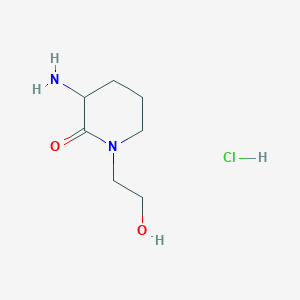

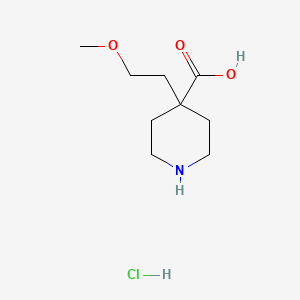

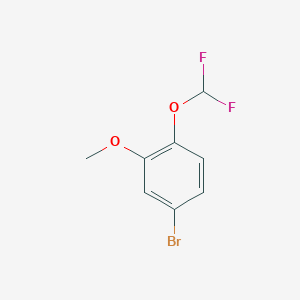

![molecular formula C15H22BrN3O2 B1376460 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine CAS No. 1042917-47-4](/img/structure/B1376460.png)

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine

概要

説明

“2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines . The compound also contains a piperidine ring and a pyridine ring .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The molecular formula of the compound is C10H14N2O2 . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

Amino acids, which are related to this compound due to the presence of the Boc-protected amino group, are colorless, crystalline substances . They have a high melting point (200-300°C) due to ionic property .科学的研究の応用

Peptide Synthesis

This compound is commonly used as an intermediate in the synthesis of peptides. The Boc group in the compound serves as a protective group for the amino function during peptide coupling reactions. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids is obtained. The Boc group can be removed under mildly acidic conditions without affecting the rest of the peptide chain .

Medicinal Chemistry

In medicinal chemistry, 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is used to develop new pharmaceutical compounds. Its structure is key in the creation of molecules that can interact with various biological targets, such as enzymes or receptors, potentially leading to new treatments for diseases .

Organic Synthesis

As an intermediate in organic synthesis, this compound is used to introduce the piperidine and pyridine moieties into larger molecules. These structural units are common in many organic compounds, including drugs, agrochemicals, and materials science applications .

Drug Design

The bromopyridine part of the molecule is particularly useful in drug design. It can undergo cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, allowing for the construction of complex drug molecules with potential therapeutic effects .

Material Science

In the field of materials science, the compound’s ability to act as a building block for more complex structures is exploited. It can be used to synthesize novel organic compounds that have specific physical properties, such as conductivity or luminescence, which are valuable in the development of new materials .

Bioconjugation

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine: can be used in bioconjugation techniques. The bromine atom provides a reactive site for coupling with other molecules, which is useful in attaching drugs to carriers or labeling molecules with fluorescent tags for imaging and diagnostic purposes .

作用機序

Target of Action

The primary target of the compound 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine, also known as tert-butyl N-[1-(5-bromo-2-pyridyl)-4-piperidyl]carbamate, is currently unknown. This compound is a derivative of pyridine and piperidine, both of which are common structures in many pharmaceuticals and natural products . .

Mode of Action

The Boc group in the compound is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group is stable towards most nucleophiles and bases . The presence of the Boc group may influence the compound’s interaction with its potential targets.

Pharmacokinetics

The presence of the Boc group could potentially influence these properties, as it could affect the compound’s solubility and stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the Boc group can be cleaved under acidic conditions , which could potentially affect the compound’s stability and activity in different physiological environments.

Safety and Hazards

将来の方向性

The use of Boc-protected amines is expected to continue to play an important role in the field of peptide synthesis . There is also interest in developing more environmentally friendly methods for peptide synthesis, including the use of water as a solvent . Additionally, new methods for N-Boc deprotection are being explored .

特性

IUPAC Name |

tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSWTWAKDIYLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

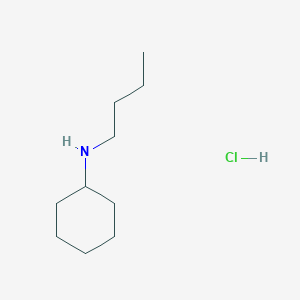

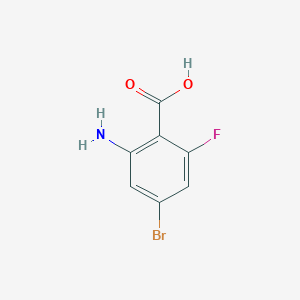

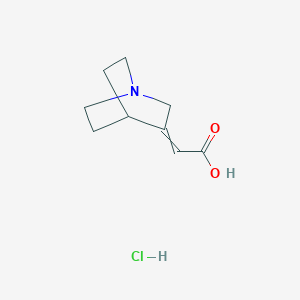

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)

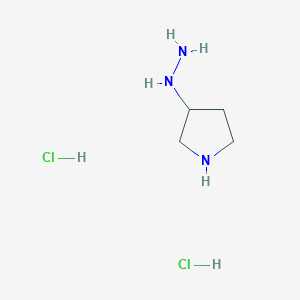

![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)